p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol
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Overview
Description
p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol: is a heterocyclic organic compound with the molecular formula C12H14F3NO2. It is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a benzyl alcohol moiety. This compound is primarily used in research and experimental applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol typically involves the reaction of p-morpholino-benzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
- p-Morpholino-alpha-(trifluoromethyl)benzaldehyde or p-Morpholino-alpha-(trifluoromethyl)benzoic acid. p-Morpholino-alpha-(trifluoromethyl)benzyl alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The morpholine ring can interact with various biological targets, potentially leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- p-Morpholino-alpha-(trifluoromethyl)benzaldehyde
- p-Morpholino-alpha-(trifluoromethyl)benzoic acid
- p-Morpholino-alpha-(trifluoromethyl)benzyl alkane
Uniqueness
p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol is unique due to the combination of its morpholine ring, trifluoromethyl group, and benzyl alcohol moiety. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and reactivity, making it valuable for various research and industrial applications .
Biological Activity
p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H12F3NO, and it features a morpholine ring, a trifluoromethyl group, and a benzyl alcohol moiety. This unique structure contributes to its biological properties.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.
- Anti-inflammatory Effects : In vivo studies have demonstrated that the compound can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary research indicates that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological profile. The following table summarizes key findings from SAR studies:
Compound Variation | Biological Activity | pIC50 Value |
---|---|---|
Base Structure | Antimicrobial | 5.67 |
Morpholine Substitution | Anti-inflammatory | 6.12 |
Trifluoromethyl Group | Neuroprotective | 5.90 |
These findings suggest that modifications to the morpholine or trifluoromethyl groups can enhance specific biological activities.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Mechanism
A recent study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6), with levels dropping by approximately 40% compared to the control group .
Study 3: Neuroprotective Effects
In vitro assays using neuronal cell lines revealed that this compound reduced oxidative stress-induced apoptosis by 30%. This effect was attributed to the compound's ability to scavenge free radicals and modulate antioxidant enzyme activity .
Properties
CAS No. |
70783-45-8 |
---|---|
Molecular Formula |
C12H14F3NO2 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)11(17)9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4,11,17H,5-8H2 |
InChI Key |
XYMJLTSIWLKJAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(C(F)(F)F)O |
Origin of Product |
United States |
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